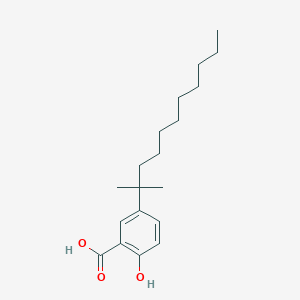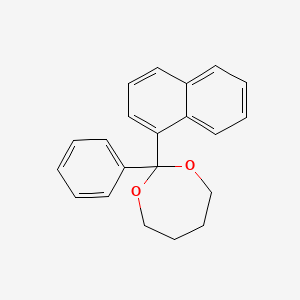
1,2-Dibromodec-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromodec-1-ene is an organobromine compound with the molecular formula C10H18Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound features a double bond between the first and second carbon atoms, with bromine atoms attached to the first and second carbon atoms. This structure makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromodec-1-ene can be synthesized through the bromination of dec-1-ene. The reaction typically involves the addition of bromine (Br2) to dec-1-ene in an inert solvent like dichloromethane at room temperature. The reaction proceeds via a halogen addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of dec-1-ene and bromine into a reactor, with careful control of temperature and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 1,2-Dibromodec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of dec-1-ene-1,2-diol.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form dec-1-yne.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Potassium hydroxide, sodium ethoxide.
Electrophiles: Hydrogen halides, halogens.
Major Products:
Dec-1-ene-1,2-diol: Formed through nucleophilic substitution.
Dec-1-yne: Formed through elimination reactions.
科学的研究の応用
1,2-Dibromodec-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions due to its reactivity.
作用機序
The mechanism of action of 1,2-Dibromodec-1-ene involves its ability to act as an electrophile in chemical reactions. The bromine atoms attached to the carbon atoms make the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new carbon-carbon and carbon-heteroatom bonds.
類似化合物との比較
1,2-Dibromoethane: Similar in structure but with a shorter carbon chain.
1,2-Dibromopropane: Another similar compound with a three-carbon chain.
Uniqueness: 1,2-Dibromodec-1-ene is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dibromoalkenes. This makes it suitable for specific applications in organic synthesis and material science.
特性
CAS番号 |
142799-51-7 |
|---|---|
分子式 |
C10H18Br2 |
分子量 |
298.06 g/mol |
IUPAC名 |
1,2-dibromodec-1-ene |
InChI |
InChI=1S/C10H18Br2/c1-2-3-4-5-6-7-8-10(12)9-11/h9H,2-8H2,1H3 |
InChIキー |
HFGMGHZUPMOKEW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)

![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
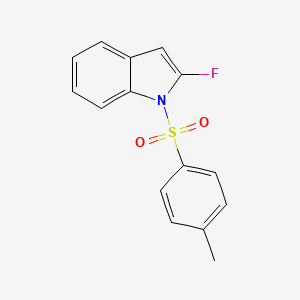
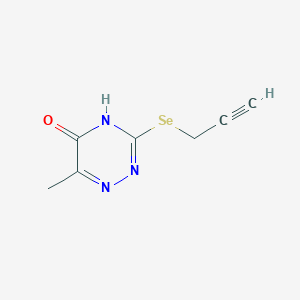
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
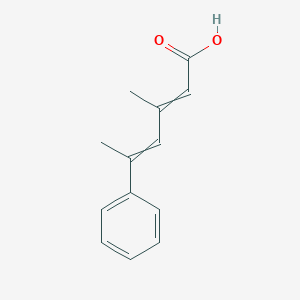
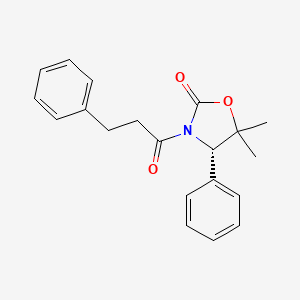
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
